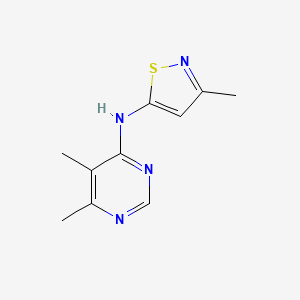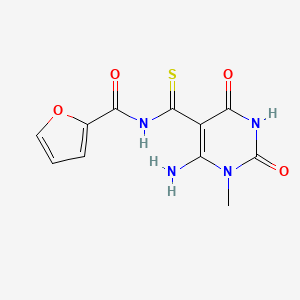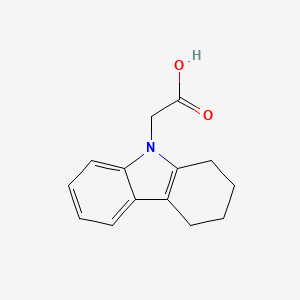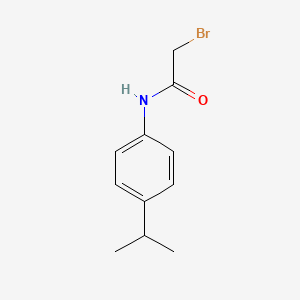
KPT-276
Übersicht
Beschreibung
Diese Verbindung ist oral bioverfügbar und hat ein signifikantes Potenzial in der Behandlung verschiedener Krebsarten gezeigt, insbesondere bei multiplem Myelom und akuter myeloischer Leukämie .
Herstellungsmethoden
KPT-276 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Triazolrings und die Einführung fluorierter Phenylgruppen umfassen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Dies wird erreicht, indem man ein Azid mit einem Alkin in Gegenwart eines Kupferkatalysators reagieren lässt.
Einführung von fluorierten Phenylgruppen: Dieser Schritt beinhaltet die Reaktion des Triazolzwischenprodukts mit fluorierten Benzaldehydderivaten unter basischen Bedingungen.
Endgültige Assemblierung: Das Endprodukt wird durch Kupplung des Zwischenprodukts mit einem Difluorazetin-Derivat erhalten
Industrielle Produktionsmethoden für this compound beinhalten die Optimierung dieser Syntheserouten, um hohe Ausbeuten und Reinheit zu erreichen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt mit minimalen Verunreinigungen erhalten wird.
Wissenschaftliche Forschungsanwendungen
KPT-276 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Mechanismen des nuklearen Exports und die Rolle des Chromosomen-Wartungsproteins 1 in verschiedenen Zellprozessen zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der Inhibition des nuklearen Exports auf die Zellzyklusregulation, Apoptose und Genexpression zu untersuchen.
Medizin: this compound hat in präklinischen Studien vielversprechende Ergebnisse für die Behandlung von multiplem Myelom, akuter myeloischer Leukämie und anderen Krebsarten gezeigt. .
Industrie: this compound wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf nukleare Exportwege abzielen. .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es irreversibel an das Chromosomen-Wartungsprotein 1 bindet, auch bekannt als Exportin 1. Diese Bindung blockiert den nuklearen Export verschiedener Proteine, darunter Tumorsuppressoren, Zellzyklusregulatoren und Transkriptionsfaktoren. Durch die Verhinderung des Exports dieser Proteine ins Zytoplasma induziert this compound deren Anhäufung im Zellkern, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .
Die molekularen Ziele von this compound umfassen das Chromosomen-Wartungsprotein 1 und andere Proteine, die am nuklearen Export beteiligt sind. Die von this compound betroffenen Signalwege umfassen den c-MYC-Signalweg, der nach Behandlung mit der Verbindung herunterreguliert wird .
Wirkmechanismus
KPT-276, also known as (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one, is a selective inhibitor of nuclear export (SINE) that has shown promising results in preclinical studies .
Target of Action
This compound primarily targets Chromosome Region Maintenance 1 (CRM1) , also known as Exportin 1 (XPO1) . CRM1 is a nuclear export receptor involved in the active transport of transcription factors, cell-cycle regulators, tumor suppressors, and RNA molecules . Overexpression and overactive transport of CRM1 have been observed in various types of cancer .
Mode of Action
This compound irreversibly binds to CRM1, thereby blocking CRM1-mediated nuclear export . This action specifically inhibits the nuclear export of XPO1, which encodes CRM1 . By blocking the nuclear export of these proteins, this compound effectively disrupts their function and reduces the viability of cancer cells .
Biochemical Pathways
The inhibition of CRM1 by this compound affects several biochemical pathways. It leads to the downregulation of proteins such as c-MYC , CDC25A , and BRD4 , causing G1/S phase arrest . These proteins play crucial roles in cell cycle regulation and their disruption can lead to the death of cancer cells .
Pharmacokinetics
A related compound, selinexor, has been reported to exhibit linear and time-independent pharmacokinetics across a wide dose range, with moderately rapid absorption (time to reach maximum concentration [tmax] 2–4 h) and moderate elimination (half-life [t½] 6–8 h)
Result of Action
In human multiple myeloma (MM) cell lines, this compound significantly reduced cell viability . It also induced apoptosis in bone marrow cells isolated from MM patients . In a xenograft human acute myeloid leukemia (AML) murine model, this compound significantly increased the survival of mice and reduced the amount of white blood cells . Furthermore, this compound significantly reduced spleen weight and FLT3 protein expression . In a xenograft MM mouse model, this compound inhibited tumor growth .
Biochemische Analyse
Biochemical Properties
KPT-276 interacts with CRM1, a nuclear export receptor, and inhibits its function . This interaction is irreversible, leading to the blockage of CRM1-mediated nuclear export . The inhibition of CRM1 by this compound affects the transport of various biomolecules, including transcription factors, cell-cycle regulators, and tumor suppressors .
Cellular Effects
This compound has been shown to reduce cell viability and induce apoptosis in various cell lines . It downregulates the expression of c-MYC, CDC25A, and BRD4, leading to G1/S phase arrest . In human multiple myeloma (MM) cell lines, this compound significantly reduces the viability of cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly binding to CRM1 and blocking CRM1-mediated nuclear export . This leads to the accumulation of various biomolecules in the nucleus, altering their function and ultimately leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to reduce cell viability and induce apoptosis in a dose-dependent manner . The compound’s effects are not immediate but occur after a certain period of exposure .
Dosage Effects in Animal Models
In animal models, this compound has shown significant anti-tumor effects . The compound increases survival and reduces spleen weight and white blood cell count in a murine model of acute myeloid leukemia (AML) .
Metabolic Pathways
Given its role as a CRM1 inhibitor, it likely impacts pathways involving the transport of transcription factors, cell-cycle regulators, and tumor suppressors .
Transport and Distribution
This compound is transported into cells where it binds to CRM1, blocking its function and leading to the accumulation of various biomolecules in the nucleus . The distribution of this compound within cells and tissues is likely influenced by its interaction with CRM1 .
Subcellular Localization
This compound is found in the nucleus of cells where it binds to CRM1 . This binding blocks CRM1-mediated nuclear export, leading to the accumulation of various biomolecules in the nucleus .
Vorbereitungsmethoden
KPT-276 is synthesized through a series of chemical reactions involving the formation of a triazole ring and the introduction of fluorinated phenyl groups. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting an azide with an alkyne in the presence of a copper catalyst.
Introduction of fluorinated phenyl groups: This step involves the reaction of the triazole intermediate with fluorinated benzaldehyde derivatives under basic conditions.
Final assembly: The final product is obtained by coupling the intermediate with a difluoroazetidine derivative
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Chemischer Reaktionen
KPT-276 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Häufige Reagenzien für diese Reaktion sind Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden. .
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von this compound zur Bildung von oxidierten Triazolderivaten führen, während die Reduktion zu reduzierten Triazolverbindungen führen kann.
Vergleich Mit ähnlichen Verbindungen
KPT-276 gehört zu einer Klasse von Verbindungen, die als selektive Inhibitoren des nuklearen Exports bekannt sind. Zu ähnlichen Verbindungen gehören:
KPT-185: Ein Analog von this compound mit ähnlichen inhibitorischen Wirkungen auf den nuklearen Export.
Selinexor: Ein weiterer selektiver Inhibitor des nuklearen Exports, der für die Behandlung von multiplem Myelom und diffusem großzelligem B-Zell-Lymphom zugelassen wurde
KPT-330: Eine Verbindung mit ähnlichen Wirkmechanismen und therapeutischem Potenzial wie this compound.
This compound ist durch seine hohe Selektivität und irreversible Bindung an das Chromosomen-Wartungsprotein 1 einzigartig, was es von anderen Inhibitoren abhebt. Seine orale Bioverfügbarkeit und potente Antikrebswirkungen machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung .
Eigenschaften
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHAWRDHMUSLMM-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2447225.png)
![2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2447226.png)


![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2447230.png)





![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2447241.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)
